molecular formula C19H29N3O5 B13052162 (R)-6,6,10,10-tetramethyl-4,8-dioxo-2-phenethyl-9-oxa-3,5,7-triazaundecanoic acid

(R)-6,6,10,10-tetramethyl-4,8-dioxo-2-phenethyl-9-oxa-3,5,7-triazaundecanoic acid

Cat. No.: B13052162
M. Wt: 379.5 g/mol
InChI Key: BMQNVIFBQDAOHX-CQSZACIVSA-N
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Description

®-6,6,10,10-tetramethyl-4,8-dioxo-2-phenethyl-9-oxa-3,5,7-triazaundecanoic acid is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6,6,10,10-tetramethyl-4,8-dioxo-2-phenethyl-9-oxa-3,5,7-triazaundecanoic acid typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route may involve the following steps:

    Formation of the Phenethyl Group:

    Formation of the Triazaundecanoic Acid Backbone: This step involves the construction of the triazaundecanoic acid backbone through a series of condensation and cyclization reactions.

    Introduction of the Oxo and Methyl Groups:

Industrial Production Methods

Industrial production of ®-6,6,10,10-tetramethyl-4,8-dioxo-2-phenethyl-9-oxa-3,5,7-triazaundecanoic acid may involve large-scale synthesis using optimized reaction conditions and high-throughput techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

®-6,6,10,10-tetramethyl-4,8-dioxo-2-phenethyl-9-oxa-3,5,7-triazaundecanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form additional oxo groups or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes.

Scientific Research Applications

®-6,6,10,10-tetramethyl-4,8-dioxo-2-phenethyl-9-oxa-3,5,7-triazaundecanoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used as a probe to study biological processes and as a potential therapeutic agent.

    Medicine: The compound can be investigated for its potential pharmacological properties and therapeutic applications.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which ®-6,6,10,10-tetramethyl-4,8-dioxo-2-phenethyl-9-oxa-3,5,7-triazaundecanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

®-6,6,10,10-tetramethyl-4,8-dioxo-2-phenethyl-9-oxa-3,5,7-triazaundecanoic acid can be compared with other similar compounds, such as:

    ®-6,6,10,10-tetramethyl-4,8-dioxo-2-phenethyl-9-oxa-3,5,7-triazaundecanoic acid: This compound has a similar structure but may differ in its stereochemistry or functional groups.

    (S)-6,6,10,10-tetramethyl-4,8-dioxo-2-phenethyl-9-oxa-3,5,7-triazaundecanoic acid: This compound has a different stereochemistry, which may result in different biological activities and properties.

    6,6,10,10-tetramethyl-4,8-dioxo-2-phenethyl-9-oxa-3,5,7-triazaundecanoic acid: This compound lacks the ® configuration, which may affect its interactions with molecular targets.

The uniqueness of ®-6,6,10,10-tetramethyl-4,8-dioxo-2-phenethyl-9-oxa-3,5,7-triazaundecanoic acid lies in its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H29N3O5

Molecular Weight

379.5 g/mol

IUPAC Name

(2R)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-ylcarbamoylamino]-4-phenylbutanoic acid

InChI

InChI=1S/C19H29N3O5/c1-18(2,3)27-17(26)22-19(4,5)21-16(25)20-14(15(23)24)12-11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3,(H,22,26)(H,23,24)(H2,20,21,25)/t14-/m1/s1

InChI Key

BMQNVIFBQDAOHX-CQSZACIVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC(C)(C)NC(=O)N[C@H](CCC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)NC(=O)NC(CCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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